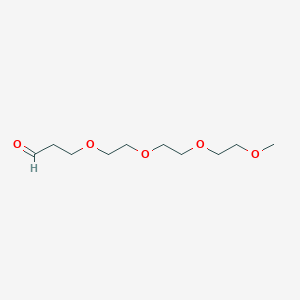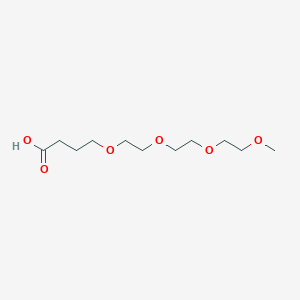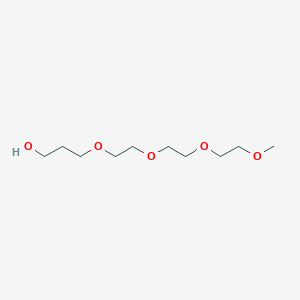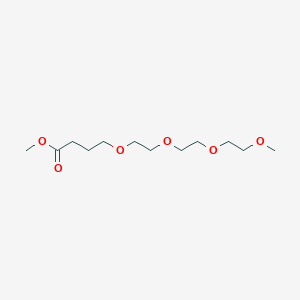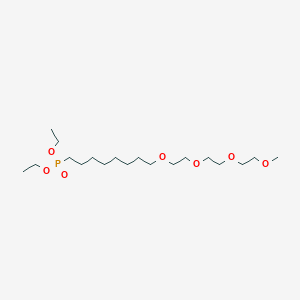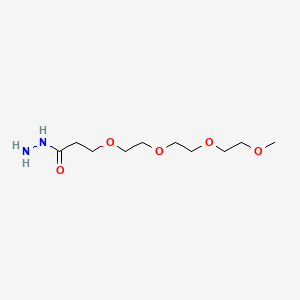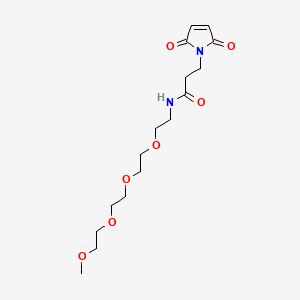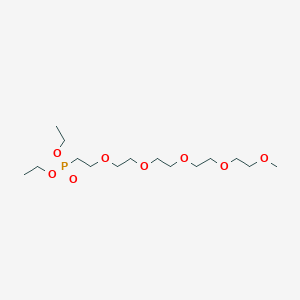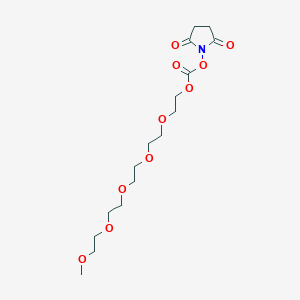
MRT-92 HCl salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRT-92 is a potent and selective Smoothened (Smo) receptor inhibitor. MRT-92 displays subnanomolar antagonist activity against Smo in various Hh cell-based assays. MRT-92 inhibits rodent cerebellar granule cell proliferation induced by Hh pathway activation through pharmacologic (half maximal inhibitory concentration [IC50] = 0.4 nM) or genetic manipulation. Smo is the target of anticancer drugs that bind to a long and narrow cavity in the 7-transmembrane (7TM) domain.
Aplicaciones Científicas De Investigación
Microreaction Technology in Azo-Chemistry
Wille et al. (2004) reported the application of microreaction technology (MRT) in azo-chemistry. Their study confirmed the reproducibility of MRT-lab data in a pilot plant, highlighting the potential of integrating microdevices in conventional equipment for broader industrial applications in this field (Wille et al., 2004).
Rapid Molecular Respiratory Tests
Keske et al. (2018) discussed the potential benefit of rapid molecular respiratory tests (MRT) in decreasing inappropriate antibiotic use among patients with influenza-like illness. This study underlines the importance of MRT in clinical practice for respiratory tract infections (Keske et al., 2018).
Multivariate Regression Trees in Ecology
De’ath (2002) introduced multivariate regression trees (MRT) as a statistical technique for exploring species-environment relationships. This method is significant for analyzing complex ecological data, predicting species composition based on environmental data, and improving our understanding of ecological systems (De’ath, 2002).
Microreactor Technology for Catalytic Reactions
Mills et al. (2007) reviewed the developments in microreactor technology (MRT) and its emerging trends in catalytic systems. The study emphasizes the role of MRT in enhancing the performance of catalytic processes and its environmental impact (Mills et al., 2007).
Molecular Recognition Technology in Industrial Applications
Izatt et al. (2000) and Izatt et al. (2015) discussed the applications of molecular recognition technology (MRT) in industrial processes, particularly in the separation and recovery of metals. Their research highlights the green chemistry procedures using MRT for selective metal separations, underlining its importance in metal sustainability and recycling (Izatt et al., 2000), (Izatt et al., 2015).
Compact Microbeam Radiotherapy Systems
Schreiber and Chang (2012) investigated a compact microbeam radiotherapy (MRT) system based on carbon nanotube field emission technology. Their work demonstrates the potential of a compact MRT system for small animal studies, which could advance translational research in this promising treatment technology (Schreiber & Chang, 2012).
Propiedades
Número CAS |
1428307-52-1 |
|---|---|
Nombre del producto |
MRT-92 HCl salt |
Fórmula molecular |
C33H35ClN4O5 |
Peso molecular |
603.12 |
Nombre IUPAC |
3,4,5-trimethoxy-N-(N-(4-methyl-3-(4-phenethylbenzamido)phenyl)carbamimidoyl)benzamide hydrochloride |
InChI |
InChI=1S/C33H34N4O5.ClH/c1-21-10-17-26(35-33(34)37-32(39)25-18-28(40-2)30(42-4)29(19-25)41-3)20-27(21)36-31(38)24-15-13-23(14-16-24)12-11-22-8-6-5-7-9-22;/h5-10,13-20H,11-12H2,1-4H3,(H,36,38)(H3,34,35,37,39);1H |
Clave InChI |
HZKNRYIBMQZAOK-UHFFFAOYSA-N |
SMILES |
O=C(NC(NC1=CC=C(C)C(NC(C2=CC=C(CCC3=CC=CC=C3)C=C2)=O)=C1)=N)C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MRT-92; MRT 92; MRT92. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



